molecular formula C14H7F3N2O2S B2472727 3-(3-Pyridinyl)-6-(trifluoromethyl)thieno[3,2-b]pyridine-2-carboxylic acid CAS No. 339099-38-6

3-(3-Pyridinyl)-6-(trifluoromethyl)thieno[3,2-b]pyridine-2-carboxylic acid

Cat. No.: B2472727
CAS No.: 339099-38-6
M. Wt: 324.28
InChI Key: UZOPBERKDRZFLE-UHFFFAOYSA-N
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Description

3-(3-Pyridinyl)-6-(trifluoromethyl)thieno[3,2-b]pyridine-2-carboxylic acid (molecular formula: C₁₄H₇F₃N₂O₂S, molecular weight: 324.28 g/mol) is a heterocyclic compound featuring a fused thieno[3,2-b]pyridine core . Key structural attributes include:

  • Position 6: A trifluoromethyl (-CF₃) group, imparting electron-withdrawing effects and metabolic stability.
  • Position 2: A carboxylic acid (-COOH) group, enabling salt formation and enhanced aqueous solubility.

This compound is structurally related to its methyl ester derivative (methyl 3-(3-pyridinyl)-6-(trifluoromethyl)thieno[3,2-b]pyridine-2-carboxylate, C₁₅H₉F₃N₂O₂S, MW: 338.30 g/mol), which is often used as a synthetic intermediate . The carboxylic acid moiety distinguishes it from ester derivatives, influencing both physicochemical properties and biological activity.

Properties

IUPAC Name

3-pyridin-3-yl-6-(trifluoromethyl)thieno[3,2-b]pyridine-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H7F3N2O2S/c15-14(16,17)8-4-9-11(19-6-8)10(12(22-9)13(20)21)7-2-1-3-18-5-7/h1-6H,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZOPBERKDRZFLE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C2=C(SC3=C2N=CC(=C3)C(F)(F)F)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H7F3N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Pyridinyl)-6-(trifluoromethyl)thieno[3,2-b]pyridine-2-carboxylic acid typically involves multi-step reactions starting from readily available precursors. One common method involves the reaction of a pyridine derivative with a thieno compound under specific conditions to form the fused ring system.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, focusing on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of catalytic systems can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

3-(3-Pyridinyl)-6-(trifluoromethyl)thieno[3,2-b]pyridine-2-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation, often involving specific solvents, temperatures, and catalysts .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized thieno derivatives, while substitution reactions can produce a wide range of functionalized compounds .

Scientific Research Applications

The compound exhibits various biological activities, making it a candidate for further development in therapeutic applications. Key areas of research include:

Anticancer Activity

Research indicates that derivatives of this compound can inhibit cell proliferation in various cancer cell lines. For instance, studies have demonstrated IC50 values ranging from 20 to 30 µM against human breast cancer cells, suggesting promising anticancer properties.

Enzyme Inhibition

The compound has been identified as a potent inhibitor of specific enzymes, including those involved in signaling pathways related to inflammation and cancer. Its ability to inhibit the IκB kinase (IKK) complex positions it as a potential treatment for autoimmune diseases and inflammatory conditions.

Antimicrobial Properties

Preliminary studies suggest that the compound has antimicrobial activity against various pathogens, enhancing its utility in developing new antibiotics.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound. The following table summarizes the SAR findings:

Compound VariantModificationsBiological ActivityReference
Base CompoundNoneStandard activity
Variant AAddition of methyl groupIncreased potency
Variant BTrifluoromethyl substitutionEnhanced solubility

Case Study 1: Anticancer Evaluation

In a study evaluating the anticancer potential of various derivatives, this compound was tested against several human cancer cell lines. The results indicated significant inhibition of cell growth, with IC50 values ranging from 20 to 30 µM depending on the cell line, demonstrating its potential as an anticancer agent.

Case Study 2: Enzyme Inhibition Profile

The compound was assessed for its ability to inhibit TRPV1 receptors implicated in pain signaling pathways. The inhibition constant (IC50) was determined to be approximately 30 nM, suggesting high potency as a TRPV1 antagonist, which could have implications in pain management therapies.

Applications in Drug Development

Given its diverse biological activities, 3-(3-Pyridinyl)-6-(trifluoromethyl)thieno[3,2-b]pyridine-2-carboxylic acid is being investigated for several therapeutic applications:

  • Cancer Therapy : As a lead compound for developing new anticancer drugs targeting specific pathways.
  • Inflammatory Diseases : Potential use in treating conditions mediated by IKK activity.
  • Antimicrobial Agents : Development of new antibiotics targeting resistant strains.

Mechanism of Action

The mechanism of action of 3-(3-Pyridinyl)-6-(trifluoromethyl)thieno[3,2-b]pyridine-2-carboxylic acid involves its interaction with molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to specific sites, modulating biological pathways and exerting its effects. For instance, it may inhibit certain enzymes involved in cancer cell proliferation, leading to apoptosis .

Comparison with Similar Compounds

Table 1: Key Structural and Physicochemical Comparisons

Compound Name Molecular Formula Substituents (Positions) Molecular Weight (g/mol) Notable Properties
Target Compound C₁₄H₇F₃N₂O₂S 3-(3-pyridinyl), 6-CF₃, 2-COOH 324.28 High polarity, potential S1PR2 binding
3-Amino-6-phenyl-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxylic acid C₁₅H₉F₃N₂O₂S 3-NH₂, 6-phenyl, 4-CF₃, 2-COOH 366.40 Enhanced H-bonding (NH₂), lower solubility vs. pyridinyl
3-Methyl-6-(trifluoromethyl)thieno[3,2-b]pyridine-2-carboxylate (methyl ester) C₁₁H₈F₃NO₂S 3-CH₃, 6-CF₃, 2-COOCH₃ 275.25 Higher lipophilicity (logP ~1.05)
3-Amino-6-(difluoromethyl)-4-methylthieno[2,3-b]pyridine-2-carboxylic acid C₁₀H₈F₂N₂O₂S 3-NH₂, 6-CHF₂, 4-CH₃, 2-COOH 258.24 Reduced steric bulk vs. CF₃
5-(Trifluoromethyl)-1H-pyrrolo[3,2-b]pyridine-2-carboxylic acid C₈H₅F₃N₂O₂ Fused pyrrolopyridine, 5-CF₃, 2-COOH 234.14 Smaller ring system, altered π-conjugation

Trifluoromethyl (-CF₃) vs. Other Substituents

  • Electron-Withdrawing Effects : The -CF₃ group in the target compound increases electrophilicity at adjacent positions, enhancing reactivity in cross-coupling reactions (e.g., Suzuki or Stille couplings) .
  • Metabolic Stability : -CF₃ reduces oxidative metabolism compared to -CH₃ or -CHF₂ analogs, as seen in pharmacokinetic studies of related compounds .

Pyridinyl vs. Phenyl/Amino Substituents

  • Polarity and Solubility : The 3-pyridinyl group in the target compound improves aqueous solubility (via protonation at physiological pH) versus phenyl or methyl substituents .
  • Receptor Binding : Pyridinyl moieties may enhance binding to receptors like S1PR2 (sphingosine 1-phosphate receptor 2), as suggested by structural analogs .

Carboxylic Acid vs. Ester Derivatives

  • Bioavailability : The free carboxylic acid in the target compound facilitates salt formation (e.g., sodium or potassium salts), improving oral absorption compared to ester derivatives .
  • Synthetic Utility : Methyl/ethyl esters (e.g., ) are intermediates in synthesis, often hydrolyzed to the acid under basic conditions .

Thermal and Optical Properties

  • Thermal Stability : Decomposition temperatures >250°C, attributed to rigid fused-ring systems .
  • Semiconductor Potential: Trifluoromethyl-substituted thieno-pyridines show broad UV-vis absorption (λₐᵦₛ ~350–400 nm), suggesting utility in organic electronics .

Biological Activity

3-(3-Pyridinyl)-6-(trifluoromethyl)thieno[3,2-b]pyridine-2-carboxylic acid, with the CAS number 339099-38-6, is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article delves into the biological properties of this compound, focusing on its anticancer effects, mechanisms of action, and relevant case studies.

  • Molecular Formula : C14H7F3N2O2S
  • Molar Mass : 324.28 g/mol
  • Boiling Point : Approximately 480.3 °C
  • Density : 1.538 g/cm³
  • pKa : Approximately 2.09

Anticancer Properties

Recent studies have highlighted the anticancer potential of thieno[3,2-b]pyridine derivatives, including the compound . Research indicates that these compounds exhibit significant cytotoxicity against various cancer cell lines.

  • Mechanism of Action :
    • The compound induces apoptosis in cancer cells, as evidenced by decreased cell viability in treated cell lines. For instance, it has been shown to effectively reduce the percentage of cancer stem cells (CSCs) in breast cancer cell lines such as MDA-MB-231 and MCF-7 .
    • The treatment leads to metabolic alterations, particularly affecting pathways like glycolysis and gluconeogenesis, which are critical for cancer cell survival and proliferation.
  • Case Studies :
    • A study demonstrated that treatment with a thieno[2,3-b]pyridine derivative resulted in a significant reduction of CSCs in MDA-MB-231 cells after 48 hours at concentrations as low as 0.05 µM . Higher concentrations (up to 25 µM) were required for maximal cytotoxicity over extended treatment periods.
    • Another investigation noted that compounds from this family exhibited nanomolar potency against triple-negative breast cancer cell lines, showcasing their potential as therapeutic agents against aggressive cancer types .

Comparative Biological Activity

Compound NameIC50 (µM)Cancer TypeMechanism
Thieno[2,3-b]pyridine derivative0.05Breast Cancer (MDA-MB-231)Induces apoptosis
Other thieno derivativesVariesVarious TumorsMetabolic pathway disruption

Pharmacological Insights

The trifluoromethyl group present in the compound is known to enhance lipophilicity and improve interactions with biological targets. This modification has been associated with increased potency and selectivity towards certain enzymes involved in tumorigenesis .

Q & A

Q. Key parameters :

  • Solvent choice (e.g., DMF for coupling reactions, THF for hydrolysis).
  • Temperature control during cyclization (microwave irradiation improves regioselectivity) .
  • Purification via column chromatography or recrystallization to isolate the carboxylic acid form.

Advanced: How can regioselectivity challenges in nucleophilic substitution reactions of halogenated intermediates be addressed?

Answer:
Regioselectivity in halogenated thienopyridines (e.g., bromo/chloro derivatives) is influenced by:

  • Protecting groups : Temporarily blocking reactive sites (e.g., using tert-butoxycarbonyl [Boc] groups on pyridinyl nitrogen) to direct substitution to the desired position .
  • Catalyst systems : Employing Pd/Xantphos or CuI/1,10-phenanthroline to favor cross-coupling at sterically hindered positions .
  • Solvent polarity : Polar aprotic solvents (e.g., DMSO) enhance nucleophilicity at electron-deficient positions .

Example : In the synthesis of 3-substituted derivatives, Boc protection of the pyridine nitrogen reduces unwanted side reactions at the 2-position, improving yield by >20% .

Basic: What analytical techniques are recommended for structural confirmation and purity assessment?

Answer:

  • NMR spectroscopy : ¹H/¹³C NMR (DMSO-d₆ or CDCl₃) to confirm substitution patterns (e.g., trifluoromethyl singlet at δ ~110 ppm in ¹⁹F NMR) .
  • LC-MS : Monitors reaction progress and detects intermediates (e.g., [M+H⁺] for methyl ester intermediates at m/z ~350) .
  • HPLC : Purity assessment using C18 columns with UV detection (λ = 254 nm) and acetonitrile/water gradients .

Advanced: How does the trifluoromethyl group influence electronic properties and binding affinity in target interactions?

Answer:
The -CF₃ group:

  • Electron-withdrawing effect : Reduces electron density on the thienopyridine core, enhancing stability against oxidative degradation .
  • Lipophilicity : Increases logP by ~1.5 units, improving membrane permeability in cellular assays .
  • Binding interactions : Forms van der Waals interactions with hydrophobic pockets in enzymes (e.g., kinase targets), as shown in docking studies with analogues .

Example : In α-synuclein PET tracers, replacing -CF₃ with -CH₃ reduced binding affinity by 50%, highlighting its role in target engagement .

Basic: What are the primary applications of this compound in biomedical research?

Answer:

  • Enzyme inhibition : Serves as a scaffold for kinase inhibitors (e.g., JAK2, EGFR) due to its planar heteroaromatic structure .
  • Imaging probes : Radiolabeled derivatives (e.g., ¹⁸F-labeled analogues) are used in PET imaging for neurodegenerative diseases .
  • Antimicrobial agents : Modifications at the carboxylic acid group yield derivatives with activity against Gram-positive bacteria .

Advanced: How can discrepancies in reported biological activity data for analogues be systematically analyzed?

Answer:

  • Structural validation : Confirm regiochemistry via X-ray crystallography (e.g., ’s crystal structure of a related thienopyridine) to rule out positional isomerism .
  • Assay standardization : Compare IC₅₀ values under consistent conditions (e.g., ATP concentration in kinase assays).
  • Metabolite screening : Use LC-MS/MS to identify degradation products that may interfere with activity measurements .

Case study : A reported IC₅₀ variation (10 nM vs. 200 nM) for a kinase inhibitor was traced to residual DMSO (>1%) in assay buffers, altering protein conformation .

Basic: What strategies enhance the stability of this compound under physiological conditions?

Answer:

  • pH adjustment : Store solutions at pH 6–8 to prevent decarboxylation of the carboxylic acid group .
  • Lyophilization : Formulate as a lyophilized powder with cryoprotectants (e.g., trehalose) for long-term storage .
  • Protection from light : Amber vials prevent photodegradation of the thienopyridine core .

Advanced: How can computational methods guide the design of derivatives with improved pharmacokinetic properties?

Answer:

  • DFT calculations : Predict sites of metabolic oxidation (e.g., CYP3A4-mediated degradation at the pyridinyl ring) .
  • Molecular dynamics (MD) : Simulate binding modes to optimize substituent geometry for target engagement (e.g., -CF₃ orientation in hydrophobic pockets) .
  • ADMET prediction : Tools like SwissADME estimate bioavailability (%F >30% for methyl ester prodrugs) .

Basic: What safety precautions are essential when handling this compound?

Answer:

  • PPE : Wear nitrile gloves, safety goggles, and lab coats to avoid skin/eye contact .
  • Ventilation : Use fume hoods during synthesis to mitigate inhalation risks from volatile intermediates (e.g., trifluoromethylation reagents) .
  • Incompatibilities : Avoid strong oxidizers (e.g., KMnO₄) and acids, which may degrade the thienopyridine ring .

Advanced: What mechanistic insights explain contradictory results in cytotoxicity studies across cell lines?

Answer:

  • Transporter expression : Differential uptake via solute carriers (e.g., SLC22A3 in hepatic vs. neuronal cells) affects intracellular concentration .
  • Metabolic activation : CYP450 isoforms in certain cell lines (e.g., HepG2) convert prodrugs to active metabolites, altering toxicity profiles .
  • Off-target effects : Screen against kinase panels to identify unintended targets (e.g., FLT3 inhibition in hematopoietic cells) .

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